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1. Introduction Citalopram hydrobromide (CTL) is a widely prescribed antidepressant belonging to the

selective serotonin reuptake inhibitor (SSRI) class. Monitoring its purity and stability is crucial in

pharmaceutical development and quality control. This document outlines a validated, stability-indicating

reversed-phase HPLC-UV method for the quantification of Citalopram hydrobromide and the

characterization of its degradation products. The method forces the drug to degrade under various stress

conditions, demonstrating its ability to separate the parent compound from its degradation products, which is

essential for accurately assessing stability and shelf-life. [1]

2. Key Features of the Method This method offers several advantages for pharmaceutical analysis:

Stability-Indicating Power: Effectively separates Citalopram from its forced degradation products,

confirming method specificity. [1]
Validated Performance: The method has been validated according to standard guidelines,

demonstrating satisfactory accuracy, precision, linearity, and robustness. [1]
Detailed Degradation Profile: Characterizes multiple degradation products formed under hydrolytic

and photolytic conditions, providing insight into the drug's stability. [1]

3. Experimental Methodology

3.1. Materials and Reagents

Reference Standard: Citalopram hydrobromide.
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Solvents: HPLC-grade methanol, water, and acetonitrile.

Buffers: Analytical-grade potassium dihydrogen orthophosphate, orthophosphoric acid, and
triethylamine.

Sample: Pharmaceutical dosage forms (e.g., tablets) containing Citalopram hydrobromide.

3.2. Instrumentation and Chromatographic Conditions The analysis should be performed using a

standard HPLC system equipped with a UV-Visible detector. The summarized chromatographic conditions

are provided in the table below.

Parameter Specification

Column C18 column (250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase Phosphate Buffer (pH 6.8) : Acetonitrile : Methanol : Triethylamine
(50:35:15:0.1 v/v)

Flow Rate 1.0 mL/min

Detection
Wavelength

239 nm

Column Temperature Ambient

Injection Volume 20 µL

Run Time Not specified in source; determine during method equilibration (e.g., 10-15

min).

3.3. Forced Degradation (Stress) Studies Protocol Forced degradation studies are critical for validating the

stability-indicating nature of the method. The following conditions were applied to a drug solution to

accelerate degradation: [1]

Acidic Hydrolysis: Treat the drug with 1M HCl and heat at 80°C for 5 hours.

Alkaline Hydrolysis: Treat the drug with 0.1M NaOH and heat at 80°C for 2 hours.
Oxidative Degradation: Treat the drug with 3% H₂O₂ at room temperature for 24 hours.

Photolytic Degradation: Expose the solid drug and drug solution to UV light for 24 hours.
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Under these conditions, five degradation products (I-V) were formed. Products I and II were formed under

hydrolytic conditions, while products III-V were formed under photolytic conditions. [1]

3.4. Sample Preparation

Standard Solution: Accurately weigh about 10 mg of Citalopram hydrobromide reference standard
into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a stock solution

of approximately 1 mg/mL. Further dilute with mobile phase as needed to obtain working standards.
Assay Sample Solution (for tablets): Weigh and powder not less than 20 tablets. Transfer a portion

of the powder, equivalent to about 10 mg of Citalopram, to a 10 mL volumetric flask. Add about 7 mL
of methanol, sonicate for 15-20 minutes to ensure complete dissolution, and dilute to volume with

methanol. Filter the solution and use the filtrate for analysis.

4. Method Validation Summary The method was validated according to standard protocols, with key

parameters summarized in the table below. [1]

Validation
Parameter

Result / Outcome

Linearity Range 50-500 ng/band (HPTLC reference); confirm range for HPLC.

Precision (% RSD) RSD < 2% for both repeatability and intermediate precision.

Accuracy (%
Recovery)

98.5% - 101.5%

Specificity Peak purity index > 0.999; baseline separation from degradation products.

LOD / LOQ LOD: ~20 ng/band; LOQ: ~50 ng/band (HPTLC reference).

Robustness Method was robust to deliberate, small changes in mobile phase composition
and other parameters.

5. Degradation Pathway and Workflow The experimental workflow for the forced degradation study and

analysis can be visualized as a directed graph, clarifying the logical sequence of steps.
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Diagram 1: Experimental workflow for forced degradation studies of Citalopram hydrobromide.

6. Results and Discussion

Degradation Products: The method successfully separated Citalopram from its five degradation

products. Two products (II and IV) were identified as known impurities, citalopram carboxamide and
citalopram-N-oxide, respectively. Product I was characterized as a novel impurity, 3-
hydroxycitalopram N-oxide. [1]
Assay Application: The validated method was successfully applied to quantify Citalopram
hydrobromide in commercial tablet dosage forms, demonstrating its practicality for routine quality
control. [1]

Method Selectivity: The chromatograms from stress studies showed well-resolved peaks for all
degradation products, confirming that the method is selective and stability-indicating. The assay

results were unaffected by the presence of excipients from tablet formulations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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